2,3-Norbornanedicarboxylic Acid

Description

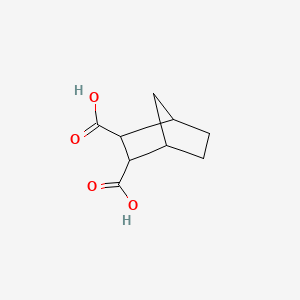

Structure

2D Structure

Properties

IUPAC Name |

bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVOCRBADNIWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938141 | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1724-08-9, 2435-37-2, 27862-85-7, 6343-11-9 | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydronadic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1724-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC238000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC237999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC46410 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-NORBORNANEDICARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Norbornane Dicarboxylic Acid: A Historical and Technical Guide for Scientific Professionals

Abstract

Norbornane dicarboxylic acid and its derivatives represent a critical class of bicyclic compounds that have found extensive applications in polymer chemistry, materials science, and notably, as scaffolds in medicinal chemistry and drug development.[1][2][3] This in-depth technical guide provides a comprehensive overview of the historical development and synthetic methodologies for preparing norbornane dicarboxylic acid. We will delve into the seminal Diels-Alder reaction, which forms the cornerstone of its synthesis, explore the stereochemical nuances that dictate product formation, and present detailed protocols for the synthesis of key isomers. Furthermore, this guide will touch upon alternative synthetic strategies and the significance of these compounds in contemporary research, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Norbornane Scaffold

The rigid, bicyclic framework of norbornane imparts unique conformational constraints and stereochemical complexity, making it an attractive scaffold for the design of novel therapeutic agents.[1] The dicarboxylic acid functionalization provides versatile handles for further chemical modifications, enabling the synthesis of a diverse array of derivatives with potential biological activity.[2][4] Understanding the synthetic history and methodologies is paramount for any researcher venturing into the exploration of this privileged structural motif.

The Cornerstone: The Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride

The most historically significant and widely practiced method for synthesizing the precursor to norbornane dicarboxylic acid is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and maleic anhydride. This reaction, first described in the early 20th century by Otto Diels and Kurt Alder, is a powerful tool for the formation of six-membered rings.[5][6]

Generation of the Diene: The Retro-Diels-Alder Reaction

Cyclopentadiene, the diene in this reaction, is highly reactive and readily dimerizes at room temperature via a self-Diels-Alder reaction to form dicyclopentadiene.[7][8][9] Therefore, a crucial first step in the synthesis is the "cracking" of dicyclopentadiene to generate the monomeric cyclopentadiene. This is achieved through a retro-Diels-Alder reaction, typically by heating the dimer.[8][9]

Experimental Protocol: Cracking of Dicyclopentadiene

Objective: To generate monomeric cyclopentadiene from its dimer.

Materials:

-

Dicyclopentadiene

-

Fractional distillation apparatus

-

Heating mantle

-

Ice bath

Procedure:

-

Assemble a fractional distillation apparatus.

-

Charge the distillation flask with dicyclopentadiene.

-

Heat the flask using a heating mantle to a temperature sufficient to induce the retro-Diels-Alder reaction (typically around 170-190°C).[8]

-

Collect the monomeric cyclopentadiene, which distills at a much lower temperature (boiling point ~41°C), in a receiver flask cooled in an ice bath to prevent re-dimerization.[7][9]

-

The freshly distilled cyclopentadiene should be used immediately for the subsequent reaction.[7]

The Cycloaddition: Formation of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

The reaction between cyclopentadiene and maleic anhydride is highly exothermic and proceeds readily to form the bicyclic adduct, cis-norbornene-5,6-dicarboxylic anhydride.[5][7] A key feature of this reaction is its high stereoselectivity.

Stereochemical Considerations: The Endo Rule

The Diels-Alder reaction between cyclopentadiene and maleic anhydride predominantly yields the endo isomer.[5][10][11] This preference, often referred to as the "Alder endo rule," is attributed to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile in the transition state. Although the exo isomer is thermodynamically more stable, the endo product is formed faster under kinetic control.[10][12]

Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

Objective: To synthesize the endo anhydride via a Diels-Alder reaction.

Materials:

-

Freshly distilled cyclopentadiene

-

Maleic anhydride

-

Ethyl acetate

-

Erlenmeyer flask

-

Ice bath

Procedure:

-

Dissolve maleic anhydride in ethyl acetate, gently warming if necessary.[7][9]

-

Cool the mixture in an ice bath.

-

Slowly add the freshly prepared cyclopentadiene to the cold maleic anhydride solution with swirling. The reaction is exothermic, and a white precipitate of the product will form.[7]

-

Allow the reaction to proceed in the ice bath for a period of time to ensure complete reaction.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/ligroin).[7] The expected melting point of the pure endo product is approximately 164-165°C.[13]

Hydrolysis to cis-Norbornene-5,6-endo-dicarboxylic Acid

The final step to obtain the dicarboxylic acid is the hydrolysis of the anhydride.[14][15][16] This is typically achieved by heating the anhydride in the presence of water.[7][13] The reaction proceeds via nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to its opening.[15][17]

Experimental Protocol: Hydrolysis of the endo-Anhydride

Objective: To synthesize cis-norbornene-5,6-endo-dicarboxylic acid.

Materials:

-

cis-Norbornene-5,6-endo-dicarboxylic anhydride

-

Distilled water

-

Erlenmeyer flask

-

Hot plate

Procedure:

-

Place the endo-anhydride in an Erlenmeyer flask with distilled water.[7][13]

-

Heat the mixture to boiling with swirling. The anhydride will melt and then gradually dissolve as it hydrolyzes.[7]

-

Continue heating until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature. The dicarboxylic acid will crystallize.

-

Cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold water.

-

Dry the product. The expected yield is typically high.[18]

The Exo Isomer: A Tale of Two Stereoisomers

While the endo isomer is the kinetically favored product of the Diels-Alder reaction, the exo isomer is the thermodynamically more stable product.[10][12] The synthesis of the exo isomer is of significant interest as it can exhibit different reactivity and lead to derivatives with distinct properties.[12][19]

Thermal Isomerization of the Endo-Anhydride

The most common method for obtaining the exo isomer is through the thermal isomerization of the more readily available endo isomer.[12][20][21] By heating the endo-anhydride to high temperatures (typically 190-220°C), a retro-Diels-Alder reaction can occur, followed by a re-cycloaddition to form the more stable exo product.[12][20]

Experimental Protocol: Synthesis of cis-Norbornene-5,6-exo-dicarboxylic Anhydride

Objective: To synthesize the exo anhydride via thermal isomerization.

Materials:

-

cis-Norbornene-5,6-endo-dicarboxylic anhydride

-

High-temperature reaction vessel

-

Heating apparatus

Procedure:

-

Place the endo-anhydride in a suitable reaction vessel.

-

Heat the anhydride to approximately 220°C for several hours.[20]

-

Cool the reaction mixture. The product will solidify.

-

The crude exo-anhydride can be purified by recrystallization, for example, from benzene.[20] The melting point of the exo isomer is around 141°C.[20]

The Trans Isomer: Introducing Fumaric Acid

The synthesis of trans-5-norbornene-2,3-dicarboxylic acid is achieved by replacing maleic anhydride (a cis-dienophile) with fumaric acid (a trans-dienophile) in the Diels-Alder reaction with cyclopentadiene.[22][23] The stereochemistry of the dienophile is retained in the product, leading to the formation of the trans diacid.[23]

Experimental Protocol: Synthesis of trans-5-Norbornene-2,3-dicarboxylic Acid

Objective: To synthesize the trans diacid.

Materials:

-

Freshly distilled cyclopentadiene

-

Fumaric acid

-

Water

-

Three-neck flask with reflux condenser and addition funnel

Procedure:

-

In a three-neck flask, suspend fumaric acid in water.[22]

-

Add the freshly prepared cyclopentadiene dropwise to the stirred suspension.[22]

-

Gently heat the mixture to around 70°C under reflux.[22]

-

Continue heating until the cyclopentadiene phase disappears.

-

Cool the reaction mixture to 0°C to precipitate the product.

-

Collect the product by suction filtration, wash with ice-cold water, and dry.[22]

Alternative Synthetic Routes

While the Diels-Alder reaction is the dominant synthetic strategy, other methods have been explored for the synthesis of related dicarboxylic acids, which can provide insights into alternative approaches. For instance, the oxidative cleavage of norbornene using reagents like ruthenium(III) chloride and sodium periodate can yield cis-1,3-cyclopentanedicarboxylic acid, a related structure.[24]

Visualization of Synthetic Pathways

To better illustrate the core synthetic pathways discussed, the following diagrams outline the key transformations.

Caption: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Acid.

Caption: Synthesis of exo-Anhydride and trans-Diacid.

Comparative Data

| Compound | Synthesis Method | Key Reagents | Typical Yield | Melting Point (°C) |

| cis-Norbornene-5,6-endo-dicarboxylic Anhydride | Diels-Alder Reaction | Cyclopentadiene, Maleic Anhydride | High | 164-165[13] |

| cis-Norbornene-5,6-endo-dicarboxylic Acid | Hydrolysis | endo-Anhydride, Water | ~92%[18] | 185-189 |

| cis-Norbornene-5,6-exo-dicarboxylic Anhydride | Thermal Isomerization | endo-Anhydride | Moderate | 141[20] |

| trans-5-Norbornene-2,3-dicarboxylic Acid | Diels-Alder Reaction | Cyclopentadiene, Fumaric Acid | ~57%[23] | 88[22] |

Conclusion

The synthesis of norbornane dicarboxylic acid is a classic yet continually relevant area of organic chemistry. The Diels-Alder reaction provides a robust and efficient entry point to the endo isomer, which can be further transformed into the corresponding dicarboxylic acid or isomerized to the exo form. The ability to access different stereoisomers, including the trans diacid, underscores the versatility of this synthetic platform. For researchers in drug development and materials science, a thorough understanding of these foundational synthetic routes is indispensable for the rational design and synthesis of novel norbornane-based molecules with tailored properties and functions.

References

- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HYBRIDS OF OLEANOLIC ACID WITH NORBORNENE-2,3-DICARBOXIMIDE-N- CARBOXYLIC ACIDS AS POTENTIAL ANTICANCER AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3320267A - 2, 3-dicarboxylic acid and derivatives of norbornanes and the corresponding norbornenes - Google Patents [patents.google.com]

- 5. studypool.com [studypool.com]

- 6. unwisdom.org [unwisdom.org]

- 7. chem.latech.edu [chem.latech.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. The Diels-Alder Reaction [cs.gordon.edu]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 12. www2.latech.edu [www2.latech.edu]

- 13. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 14. studylib.net [studylib.net]

- 15. homework.study.com [homework.study.com]

- 16. Solved CHE 211L Topics to be covered in the Introduction | Chegg.com [chegg.com]

- 17. prezi.com [prezi.com]

- 18. Synthesis of cis-Norbornene-5,6-endo-Dicarboxylic Acid Lab Report - Edubirdie [edubirdie.com]

- 19. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. prepchem.com [prepchem.com]

- 21. metaphactory [semopenalex.org]

- 22. Making sure you're not a bot! [oc-praktikum.de]

- 23. Lab Report on Synthesis of trans-5-norbornene-2.3-dicarboxylic acid from fumaric acid and cyclopentadiene [art-xy.com]

- 24. benchchem.com [benchchem.com]

fundamental properties of 2,3-Norbornanedicarboxylic Acid

An In-Depth Technical Guide to the Fundamental Properties of 2,3-Norbornanedicarboxylic Acid

Introduction

This compound, a saturated bicyclic dicarboxylic acid, represents a cornerstone molecule in various fields of chemical science. Its rigid, strained bicyclo[2.2.1]heptane framework imparts unique stereochemical properties and reactivity, making it a valuable building block in polymer chemistry, materials science, and drug development. The molecule exists primarily as two stereoisomers, the endo and exo forms, each possessing distinct physical and chemical characteristics that dictate their specific applications.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis and purification, spectroscopic and thermal analysis, and key applications, with a focus on the practical insights and causal relationships that govern its behavior.

Molecular Structure and Stereochemistry

The defining feature of this compound is its bicyclic structure, which forces the cyclohexane ring into a rigid boat conformation. The two carboxylic acid groups are attached to adjacent carbons (C2 and C3), and their spatial orientation relative to the six-membered ring defines the two primary diastereomers:

-

endo-2,3-Norbornanedicarboxylic Acid: Both carboxylic acid groups are oriented on the same side of the six-membered ring as the one-carbon bridge (C7). This arrangement results in significant steric hindrance.

-

exo-2,3-Norbornanedicarboxylic Acid: Both carboxylic acid groups are oriented on the opposite side of the six-membered ring from the one-carbon bridge. The exo isomer is the thermodynamically more stable of the two due to reduced steric strain.

The interconversion between the endo and exo isomers can be achieved through heating, typically with a strong acid catalyst like hydrochloric acid, which facilitates epimerization to the more stable exo form.

Caption: Stereoisomers of this compound and their interconversion.

Physicochemical Properties

The distinct stereochemistry of the endo and exo isomers directly influences their physical properties. The greater stability and different crystal packing of the exo isomer lead to a higher melting point. These properties are summarized below.

| Property | endo-2,3-Norbornanedicarboxylic Acid | exo-2,3-Norbornanedicarboxylic Acid |

| Synonyms | cis-5-Norbornene-endo-2,3-dicarboxylic acid (anhydride precursor) | cis-5-Norbornene-exo-2,3-dicarboxylic acid (anhydride precursor) |

| CAS Number | 3853-88-1 | 2748-86-9 |

| Molecular Formula | C₉H₁₂O₄ | C₉H₁₂O₄ |

| Molecular Weight | 184.19 g/mol | 184.19 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | 180-185 °C | 190-195 °C |

| Solubility | Soluble in hot water, ethanol, acetone | Slightly soluble in hot water; soluble in ethanol, acetone |

| pKa | pKa₁ ≈ 4.3, pKa₂ ≈ 5.8 | pKa₁ ≈ 4.5, pKa₂ ≈ 6.0 |

Synthesis and Purification

The most common and efficient synthesis of this compound originates from the Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction kinetically favors the formation of the endo anhydride adduct, cis-5-Norbornene-endo-2,3-dicarboxylic anhydride. Subsequent hydrolysis of this anhydride yields the endo-dicarboxylic acid. The exo isomer is then typically obtained by epimerization of the endo form.

Caption: General synthesis workflow for this compound isomers.

Experimental Protocol: Synthesis of endo- and exo-2,3-Norbornanedicarboxylic Acid

This protocol outlines the synthesis starting from the commercially available endo-anhydride.

Part A: Hydrolysis to endo-2,3-Norbornanedicarboxylic Acid

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 10.0 g of cis-5-Norbornene-endo-2,3-dicarboxylic anhydride.

-

Hydrolysis: Add 100 mL of deionized water. The anhydride is sparingly soluble initially.

-

Heating: Heat the mixture to a gentle reflux using a heating mantle. The solid will gradually dissolve as it hydrolyzes to the dicarboxylic acid. Continue refluxing for 30-45 minutes to ensure complete conversion.

-

Causality: Heating provides the activation energy for the nucleophilic attack of water on the anhydride carbonyls, leading to ring opening.

-

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 20-30 minutes to maximize crystallization.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.

-

Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70 °C). The expected yield is typically >90%.

Part B: Isomerization to exo-2,3-Norbornanedicarboxylic Acid

-

Setup: In a 100 mL round-bottom flask with a reflux condenser, place 5.0 g of the dried endo-2,3-norbornanedicarboxylic acid.

-

Acidification: Add 25 mL of concentrated hydrochloric acid.

-

Heating for Epimerization: Heat the mixture to reflux. The isomerization process is driven by the formation of the thermodynamically more stable exo product. The progress can be monitored by periodically taking small aliquots and measuring the melting point. Reflux for 2-4 hours.

-

Causality: The acidic conditions facilitate the reversible opening and closing of the anhydride ring (or a related intermediate), allowing for epimerization at one of the chiral centers until the more stable exo configuration is reached.

-

-

Isolation: Cool the reaction mixture in an ice bath. The exo isomer, being less soluble in the acidic solution, will precipitate.

-

Purification: Collect the crude exo-acid by vacuum filtration. Recrystallize the product from water to obtain pure exo-2,3-norbornanedicarboxylic acid.

-

Drying: Dry the purified crystals as described in Part A.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two carboxylic acid groups. These groups can undergo standard reactions such as esterification, amidation, and reduction. A key reaction is dehydration back to the corresponding anhydride, which is particularly facile for the endo isomer due to the proximity of the carboxyl groups.

This versatile reactivity makes it a valuable monomer in polymer synthesis, particularly for high-performance polyesters and polyamides. The rigid norbornane backbone introduces thermal stability, high glass transition temperatures (Tg), and improved mechanical properties to the resulting polymers.

Caption: Application of this compound in polymer synthesis.

Key Application Areas:

-

Polymers and Materials Science: Used as a monomer to synthesize specialty polymers with high thermal stability and specific optical properties. The norbornane structure provides a rigid element in the polymer backbone.

-

Medicinal Chemistry: The rigid scaffold is used as a building block in drug design to control the conformation of molecules, which is crucial for binding to biological targets. It can serve as a constrained analog of succinic acid.

-

Ligand Synthesis: The dicarboxylic acid functionality makes it an excellent candidate for the synthesis of ligands for metal-organic frameworks (MOFs) and coordination complexes.

Safety and Handling

This compound is generally considered to be an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a molecule of significant academic and industrial interest, primarily due to the unique properties conferred by its rigid bicyclic structure. The distinct characteristics of the endo and exo isomers allow for tailored applications, from the synthesis of high-performance polymers to the design of conformationally constrained pharmaceuticals. A thorough understanding of its stereochemistry, reactivity, and synthesis is crucial for leveraging its full potential in scientific research and development.

An In-depth Technical Guide to the Stereochemistry of Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid

Introduction

The bicyclo[2.2.1]heptane, commonly known as the norbornane, is a rigid, strained bridged-ring hydrocarbon that serves as a foundational scaffold in medicinal chemistry, polymer science, and materials research. Its conformational rigidity makes it an excellent template for holding functional groups in well-defined spatial orientations, a critical feature for designing molecules with specific biological activities or material properties. This guide provides an in-depth exploration of the stereochemistry of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, a key derivative whose stereoisomers serve as versatile building blocks for complex molecular architectures. We will delve into the synthesis, separation, and characterization of its various stereoisomers, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Part 1: The Stereoisomers of Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid

The stereochemical complexity of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid arises from the relative orientations of the two carboxylic acid groups attached to carbons C2 and C3. The rigid bicyclic framework restricts free rotation, leading to distinct and stable stereoisomers. These can be broadly classified into cis and trans diastereomers, which are further distinguished by the endo or exo orientation of the substituents relative to the one-carbon bridge (C7).

There are four principal stereoisomers for the saturated bicyclo[2.2.1]heptane-2,3-dicarboxylic acid:

-

cis,endo,endo : In this isomer, both carboxylic acid groups are on the same side of the five-membered ring and are oriented endo, pointing towards the C7 bridge. This molecule possesses a plane of symmetry and is therefore a meso compound.

-

cis,exo,exo : Here, both carboxylic acid groups are on the same side of the ring but are oriented exo, pointing away from the C7 bridge. This isomer also has a plane of symmetry and is a meso compound.

-

trans : In the trans configuration, the two carboxylic acid groups are on opposite sides of the ring. This arrangement destroys the plane of symmetry, resulting in a chiral molecule that exists as a pair of enantiomers : (1R,2R,3S,4S) and (1S,2S,3R,4R).[1]

The relationship between these isomers is critical for any synthetic or analytical endeavor. The cis-endo and cis-exo isomers are diastereomers of each other, and both are diastereomers of the trans enantiomers.

Caption: Stereoisomeric relationships of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid.

Part 2: Stereoselective Synthesis

The synthesis of these isomers is dominated by the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the bicyclic core with high stereocontrol.[2]

The Diels-Alder Approach: Kinetic Control to the endo Product

The most common route to the bicyclo[2.2.1]heptane framework begins with the reaction between cyclopentadiene (the diene) and maleic anhydride (the dienophile).[3][4] This reaction is highly stereoselective and proceeds rapidly at room temperature, almost exclusively yielding the cis-endo anhydride adduct, cis-norbornene-5,6-endo-dicarboxylic anhydride.[2][5]

The preference for the endo product is a classic example of kinetic control, governed by the "Alder endo rule." During the transition state, the electron-withdrawing carbonyl groups of the dienophile (maleic anhydride) are positioned underneath the π-system of the diene (cyclopentadiene).[2] This orientation allows for favorable secondary orbital interactions between the p-orbitals of the carbonyl carbons and the p-orbitals of the C2 and C3 atoms of the diene, stabilizing the endo transition state relative to the exo transition state.

Caption: Energy profile of the Diels-Alder reaction showing kinetic preference for the endo product.

The resulting unsaturated anhydride can then be hydrolyzed to the corresponding diacid and subsequently hydrogenated to yield the saturated cis,endo,endo-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid.

Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

This protocol describes a standard laboratory procedure for the Diels-Alder reaction.[5][6]

Materials:

-

Maleic anhydride (7.64 g)

-

Ethyl acetate (30 mL)

-

Cyclopentadiene (8 mL), freshly prepared by cracking dicyclopentadiene

-

Ice bath

-

Round-bottom flask (100 mL)

-

Magnetic stirrer

Procedure:

-

Preparation of Dienophile Solution: In a 100 mL conical flask, dissolve 7.64 g of maleic anhydride in 30 mL of ethyl acetate. Gentle warming may be required.

-

Preparation of Diene: Freshly distill cyclopentadiene from dicyclopentadiene. Collect 8 mL of the monomer in a 100 mL round-bottom flask cooled in an ice bath to prevent re-dimerization.[5]

-

Reaction: Slowly add the maleic anhydride solution to the chilled, stirring cyclopentadiene. The reaction is exothermic, and a white precipitate will begin to form almost immediately.[6]

-

Crystallization: Continue stirring at room temperature until precipitation ceases. Gently warm the flask in a 50°C water bath until the solid completely dissolves.[5]

-

Isolation: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. Collect the white, needle-like crystals by vacuum filtration and allow them to air dry.

Synthesis of exo and trans Isomers

-

cis,exo,exo-Isomer: The exo isomer is the thermodynamically more stable product due to reduced steric strain. It can be obtained by heating the endo-anhydride or endo-diacid in a suitable solvent, or via base-catalyzed epimerization, which allows the carboxylate groups to equilibrate to the more stable exo position.

-

trans-Isomers: Synthesis of the trans-diacid is less direct. One approach involves the resolution of the racemic (±)-bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid, which can be prepared through specific, multi-step synthetic routes.[7]

Part 3: Stereochemical Characterization and Analysis

Unambiguous characterization of the stereoisomers is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between endo and exo isomers.[8] The rigid bicyclic structure results in distinct chemical shifts and coupling constants for the protons and carbons in different stereochemical environments.

-

¹H NMR: A key diagnostic feature is the coupling constant between the bridgehead protons (H1, H4) and the adjacent C2/C3 protons. In the endo isomer, the dihedral angle between the C2/C3 protons and the adjacent bridgehead proton is approximately 90°, resulting in a very small (near zero) coupling constant according to the Karplus relationship. In contrast, the exo isomer exhibits a noticeable coupling (typically 3-4 Hz). Furthermore, the vinyl protons in the unsaturated endo anhydride often show a more complex splitting pattern compared to the exo isomer.

-

¹³C NMR: The chemical shifts of the carbons, particularly C2, C3, and the attached carbonyl carbons, are sensitive to the stereochemistry. The steric compression experienced by the endo substituents often results in an upfield shift (shielding) for these carbons compared to their exo counterparts.[9]

| Compound | Isomer | C1/C4 (ppm) | C2/C3 (ppm) | C5/C6 (ppm) | C7 (ppm) | C=O (ppm) |

| Bicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride | cis-endo | ~45-47 | ~52-53 | ~25-27 | ~38-40 | ~172-174 |

| Bicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride | cis-exo | ~43-45 | ~48-50 | ~28-30 | ~35-37 | ~175-177 |

Table 1: Representative ¹³C NMR chemical shift ranges for saturated endo and exo dicarboxylic anhydrides. Actual values may vary with solvent and specific structure.

Chiral Resolution of the trans-Diacid

Since the trans isomer exists as a pair of enantiomers, separation is required to obtain optically pure compounds. This is commonly achieved by classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.

A documented method for the resolution of (±)-bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid utilizes the naturally occurring chiral base (+)-cinchonine.[7] The cinchonine forms a diastereomeric salt with the diacid. Due to different physical properties (e.g., solubility), the salt of one enantiomer can be selectively crystallized. Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically pure diacid.

Experimental Protocol: Chiral Resolution of (±)-trans-Diacid

Procedure Outline:

-

Salt Formation: Dissolve the racemic trans-diacid and an equimolar amount of (+)-cinchonine in a suitable hot solvent (e.g., aqueous ethanol).

-

Diastereomer Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt, for example, the (+)-cinchoninium-(+)-diacid salt, will preferentially crystallize.

-

Isolation: Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl). The enantiomerically pure diacid will precipitate and can be collected by filtration.[7]

Caption: A typical workflow for the separation and characterization of stereoisomers.

Part 4: Applications in Research and Development

The stereochemically pure isomers of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid are valuable chiral building blocks.

-

Drug Development: The rigid norbornane scaffold can be used to create conformationally restricted analogues of bioactive molecules, helping to probe receptor binding sites and improve pharmacological properties like selectivity and metabolic stability.[3]

-

Asymmetric Synthesis: The enantiomerically pure diacids can be converted into chiral ligands for asymmetric catalysis or used as starting materials for the total synthesis of complex natural products.[10]

-

Polymer Chemistry: Diacids and their anhydride derivatives are used as monomers to create high-performance polymers, such as polyesters and polyimides, with unique thermal and mechanical properties derived from the rigid bicyclic unit.[3]

Conclusion

The stereochemistry of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a rich and instructive area of organic chemistry. The facile synthesis of the cis-endo isomer via the Diels-Alder reaction provides a ready entry point to this class of compounds. Understanding the principles of stereocontrol in its synthesis, the nuances of its stereoisomers, and the analytical techniques required for its characterization is essential for leveraging this versatile scaffold in advanced scientific applications. The protocols and insights provided in this guide serve as a robust foundation for professionals engaged in chemical synthesis, drug discovery, and materials science.

References

- 1. (1R,2R,3S,4S)-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid [stenutz.eu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 4. The Diels-Alder Reaction [cs.gordon.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. unwisdom.org [unwisdom.org]

- 7. researchgate.net [researchgate.net]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid: Synthesis, Stereochemistry, and Applications in Modern Drug Discovery

This guide serves as an in-depth resource for researchers, chemists, and drug development professionals on bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, commonly known as 2,3-norbornanedicarboxylic acid. This bicyclic dicarboxylic acid, with its rigid and stereochemically rich framework, is a pivotal building block in materials science and, most notably, in the synthesis of complex pharmaceutical agents. We will delve into its core identifiers, stereoisomeric forms, synthetic pathways with a focus on the influential Diels-Alder reaction, and its functional role in the development of therapeutic compounds.

Core Identifiers and Stereoisomerism

This compound is not a single entity but a family of stereoisomers. The rigid bicyclo[2.2.1]heptane skeleton imposes significant conformational constraints, leading to distinct endo and exo isomers, which in turn can exist as cis or trans diastereomers with respect to the two carboxylic acid groups. This stereochemical diversity is crucial as the spatial orientation of the functional groups dictates the molecule's reactivity and its fit into biological targets.

The parent, non-specific compound is often cited with CAS Number 1724-08-9 .[1][2][3][4] However, for rigorous scientific application, specifying the exact stereoisomer is imperative. The table below summarizes the key identifiers for the acid and its closely related synthetic precursors, the dicarboxylic anhydrides.

| Compound Name | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Mixture/Unspecified | 1724-08-9 | C₉H₁₂O₄ | 184.19 |

| cis-5-Norbornene-endo-2,3-dicarboxylic acid | cis, endo (unsaturated) | 3813-52-3[5][6] | C₉H₁₀O₄ | 182.17[5][7] |

| Norbornane-exo-cis-2,3-dicarboxylic acid | cis, exo (saturated) | 6553279 (PubChem CID) | C₉H₁₂O₄ | 184.19[8] |

| Norbornane-endo-cis-2,3-dicarboxylic acid | cis, endo (saturated) | 139065460 (PubChem CID) | C₁₈H₂₄O₈ (dimer) | 368.4[9] |

| cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | cis, endo (unsaturated) | 129-64-6[10] | C₉H₈O₃ | 164.16[10] |

| cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | cis, exo (unsaturated) | 2746-19-2[11][12][13] | C₉H₈O₃ | 164.16[13] |

Note: The saturated forms (norbornane) are derived from the unsaturated precursors (norbornene) via hydrogenation.

Synthesis: The Diels-Alder Reaction as a Gateway

The primary route to the norbornene-based scaffold is the [4+2] cycloaddition known as the Diels-Alder reaction.[14][15][16] This powerful reaction constructs the bicyclic ring system in a single, often highly stereospecific, step. The typical reactants are cyclopentadiene (the diene) and a dienophile, such as maleic anhydride or fumaric acid.

Causality of Stereochemical Control

The choice of dienophile and reaction conditions dictates the stereochemistry of the product.

-

Endo vs. Exo Selectivity : In the Diels-Alder reaction with cyclopentadiene and maleic anhydride, the endo adduct is the kinetically favored product.[15] This is explained by the "endo rule," which posits that secondary orbital interactions between the p-orbitals of the diene and the substituent on the dienophile stabilize the endo transition state. However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance.[15] Therefore, prolonged reaction times or high temperatures can favor the formation of the exo product through a retro-Diels-Alder/Diels-Alder equilibration.[15]

-

Cis vs. Trans Selectivity : The stereochemistry of the dienophile is directly translated to the product. Maleic anhydride (a cis-dienophile) yields cis-dicarboxylic products, while fumaric acid (a trans-dienophile) yields trans-dicarboxylic products.[16]

The following diagram illustrates the general workflow for synthesizing the key endo and exo anhydride precursors.

Caption: Synthesis workflow for norbornene dicarboxylic acids.

Protocol: Synthesis of trans-5-norbornene-2,3-dicarboxylic acid

This protocol is adapted from established procedures for the Diels-Alder reaction between cyclopentadiene and fumaric acid.[14][16]

A. Preparation of Cyclopentadiene Monomer:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask and a receiving flask cooled in an ice bath.

-

Cracking of Dicyclopentadiene: Charge the flask with dicyclopentadiene. Heat the flask slowly in an oil bath to 170-200 °C.

-

Distillation: The dicyclopentadiene will "crack" via a retro-Diels-Alder reaction. Collect the cyclopentadiene monomer, ensuring the distillation head temperature does not exceed 45 °C.

-

Usage: Use the freshly prepared cyclopentadiene immediately, as it readily dimerizes back to dicyclopentadiene at room temperature.[14]

B. Cycloaddition Reaction:

-

Reactant Mixture: In a 250 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, create a suspension of 11.6 g (100 mmol) of fumaric acid in 100 mL of water.[14]

-

Addition of Diene: Add 7.3 g (9.1 mL, 110 mmol) of the freshly prepared cyclopentadiene dropwise to the stirring suspension.[14]

-

Heating: Gently heat the mixture to an internal temperature of approximately 70 °C. As the reaction proceeds, the upper cyclopentadiene phase will disappear.[14]

-

Completion: Once the diene phase is gone, increase the heat and maintain the mixture at reflux for one hour to ensure complete reaction.[14]

-

Isolation: Cool the reaction solution to 0 °C in an ice bath. The product, trans-5-norbornene-2,3-dicarboxylic acid, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from water or aqueous ethanol can be performed for further purification.

Applications in Drug Development & Medicinal Chemistry

The rigid norbornene scaffold is an attractive feature for medicinal chemists. It acts as a bioisostere for phenyl rings and other cyclic structures, allowing for precise three-dimensional positioning of pharmacophoric elements. This structural rigidity minimizes the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.

Key Intermediate for Antipsychotics

The most prominent application of norbornene dicarboxylic acid derivatives is in the synthesis of atypical antipsychotics. Specifically, cis-5-norbornene-exo-2,3-diimide, which is synthesized from the corresponding exo-anhydride, is a crucial intermediate for drugs like lurasidone and tandospirone.[15][17] The norbornene moiety serves as a rigid core from which other functional groups are elaborated to interact with specific neurotransmitter receptors.

Caption: Role as a key intermediate in drug synthesis.

Scaffold for Novel Therapeutics

Beyond established drugs, the norbornene framework is actively being explored in the development of new therapeutic agents. Its unique structure has been incorporated into molecules designed as potential anticancer agents.[18] For example, hybrids of oleanolic acid and norbornene-2,3-dicarboximide have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some derivatives showing potent activity.[19] The norbornene unit in these conjugates helps to orient the pharmacologically active parts of the molecule and can improve its overall physicochemical properties.

Safety and Handling

This compound and its anhydride precursors require careful handling in a laboratory setting.

-

Hazards: The compounds are classified as harmful if swallowed, causing skin irritation and serious eye damage.[2][20] The anhydrides, in particular, are known sensitizers and may cause allergic skin reactions or asthma-like symptoms if inhaled.[21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[22] When handling powders, especially the anhydrides, work in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[21][22]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[22] The materials are incompatible with strong oxidizing agents.[22]

Conclusion

This compound and its derivatives are more than simple chemical reagents; they are sophisticated molecular tools. A thorough understanding of their stereochemistry, controlled primarily through the strategic application of the Diels-Alder reaction, is fundamental to their successful application. For drug development professionals, the rigid norbornene scaffold provides a reliable platform for constructing complex molecules with precisely defined three-dimensional structures, a critical factor in designing next-generation therapeutics with high potency and selectivity. As synthetic methodologies continue to advance, the utility of this versatile bicyclic building block in both materials science and medicine is set to expand even further.

References

- 1. This compound CAS#: 1724-08-9 [amp.chemicalbook.com]

- 2. This compound | C9H12O4 | CID 99835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1724-08-9: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid [cymitquimica.com]

- 4. This compound | 1724-08-9 [chemicalbook.com]

- 5. cis-5-Norbornene-endo-2,3-dicarboxylic acid 98 3813-52-3 [sigmaaldrich.com]

- 6. cis-5-Norbornene-endo-2,3-dicarboxylic acid 98 3813-52-3 [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Norbornane-exo-cis-2,3-dicarboxylic acid | C9H12O4 | CID 6553279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Norbornane-endo-cis-2,3-dicarboxylic acid | C18H24O8 | CID 139065460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.p212121.com [store.p212121.com]

- 11. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. calpaclab.com [calpaclab.com]

- 13. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride, 95% | Fisher Scientific [fishersci.ca]

- 14. Making sure you're not a bot! [oc-praktikum.de]

- 15. www2.latech.edu [www2.latech.edu]

- 16. Lab Report on Synthesis of trans-5-norbornene-2.3-dicarboxylic acid from fumaric acid and cyclopentadiene [art-xy.com]

- 17. 5-Norbornene-2,3-dicarboxylic Anhydride|For Research [benchchem.com]

- 18. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HYBRIDS OF OLEANOLIC ACID WITH NORBORNENE-2,3-DICARBOXIMIDE-N- CARBOXYLIC ACIDS AS POTENTIAL ANTICANCER AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound - Safety Data Sheet [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Endo and Exo Isomers of 2,3-Norbornanedicarboxylic Acid

This guide provides a comprehensive exploration of the stereoisomers of 2,3-norbornanedicarboxylic acid, focusing on the critical distinctions between the endo and exo forms. We will delve into the foundational principles of their synthesis, the nuanced interplay of kinetic and thermodynamic control, robust analytical methods for their differentiation, and their significant applications in advanced materials and pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of these important bicyclic compounds.

The Stereochemical Landscape of the Norbornane System

The rigid, bridged bicyclo[2.2.1]heptane framework, commonly known as norbornane, imposes significant steric and electronic constraints that give rise to distinct stereoisomers. In 2,3-disubstituted norbornane systems, the key stereochemical designators are endo and exo. These terms describe the relative orientation of the substituents with respect to the one-carbon bridge (C7).

-

Exo Isomer: The substituent is oriented anti (away from) the one-carbon bridge.

-

Endo Isomer: The substituent is oriented syn (on the same side as) the one-carbon bridge.

This seemingly subtle difference in spatial arrangement leads to profound variations in chemical reactivity, physical properties, and biological activity. Understanding and controlling this stereochemistry is paramount for any application.

Synthesis: The Diels-Alder Reaction and Stereocontrol

The primary route to the this compound backbone is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (the diene) and maleic anhydride (the dienophile).[1][2] This reaction is a cornerstone of organic synthesis as it efficiently constructs the bicyclic framework and establishes up to four new stereocenters.[1] The subsequent hydrolysis of the resulting anhydride yields the target dicarboxylic acid.

The stereochemical outcome of this reaction is governed by the principles of kinetic versus thermodynamic control.[3][4]

Kinetic Control: The Endo-Rule

When the Diels-Alder reaction between cyclopentadiene and maleic anhydride is conducted under mild conditions (e.g., room temperature to moderate heating), the endo isomer is the major product.[3][5] This preference is known as the "Alder Endo Rule." It is not dictated by the stability of the final product but by a lower activation energy for the transition state leading to the endo adduct. This kinetic favoritism is attributed to "secondary orbital interactions," where the electron-withdrawing carbonyl groups of the dienophile (maleic anhydride) align underneath the π-system of the diene (cyclopentadiene) in the transition state, creating a stabilizing electronic interaction.

Thermodynamic Control: The Stable Exo Product

While the endo isomer forms faster, it is the less stable of the two diastereomers due to steric hindrance between the anhydride ring and the C5-C6 double bond.[5] The exo isomer, with the anhydride group positioned away from the double bond, is thermodynamically more stable.[1][5]

To obtain the exo isomer, the reaction must be run under conditions that allow for equilibrium to be established, namely higher temperatures (e.g., >180 °C).[1][3] At these temperatures, the kinetically formed endo adduct undergoes a retro-Diels-Alder reaction, reverting to the starting materials.[3] As the starting materials reform, they can react again to form either the endo or exo product. Because the exo product is more stable and the barrier for its retro-Diels-Alder reaction is higher, it gradually accumulates over time, shifting the equilibrium to favor the thermodynamic product.[1]

The relationship between reaction conditions and product distribution is a classic example of kinetic versus thermodynamic control.

Caption: Kinetic vs. Thermodynamic control in the Diels-Alder reaction.

Isomer Characterization: Analytical Methodologies

Distinguishing between the endo and exo isomers is a critical step that relies primarily on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most definitive tool.

NMR Spectroscopy

The rigid bicyclic structure fixes the protons and carbons in distinct chemical environments, leading to predictable and discernible differences in their NMR spectra.

-

¹H NMR: The most significant difference is observed for the protons at the C2 and C3 positions (attached to the carbons bearing the carboxyl groups). In the endo isomer, these protons are shielded by the nearby C=C double bond, causing them to appear at a higher field (lower ppm value). Conversely, in the exo isomer, these protons are deshielded and appear at a lower field (higher ppm value). A downfield shift of approximately 0.5 ppm for the H2/H3 protons is a key indicator of the exo isomer.[6]

-

¹³C NMR: A notable difference is often seen in the chemical shift of the bridgehead carbon, C7. In the endo isomer, steric compression from the nearby carboxylic acid groups (the "gamma-gauche effect") shields C7, shifting its signal upfield compared to the exo isomer.[6]

Physical Properties

As diastereomers, the endo and exo forms of both the intermediate anhydride and the final dicarboxylic acid have different physical properties. The melting point is a simple and effective way to distinguish between pure samples.

| Compound | Isomer | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Norbornene-2,3-dicarboxylic anhydride | endo | 164.16[7] | ~165[8] |

| 5-Norbornene-2,3-dicarboxylic anhydride | exo | 164.16 | ~143[9] |

| This compound (saturated) | endo | 184.18 | 170-180 |

| This compound (saturated) | exo | 184.18 | 192-202 |

(Note: Melting points can vary based on purity and experimental conditions. The values for the saturated acids are typical ranges.)

Applications in Industry and Research

The distinct stereochemistry of the endo and exo isomers dictates their utility in various fields. While the endo isomer is more readily synthesized, the exo isomer is often the more desired building block due to its greater stability and advantageous steric profile.

-

Pharmaceutical Synthesis: The exo isomer of the related anhydride is a crucial intermediate for producing a class of antipsychotic drugs.[1][10] For example, it is a key precursor to cis-5-norbornene-exo-2,3-diimide, which is used in the synthesis of Lurasidone and Tandospirone.[1][10]

-

Polymer and Materials Science: These diacids and their anhydride precursors are valuable monomers for creating high-performance polymers. The rigid norbornane backbone imparts excellent thermal stability and mechanical strength. Studies have shown that the exo isomer can be more efficiently copolymerized with ethylene than its endo counterpart using certain catalysts, leading to polymers with higher molecular weights and better compatibilizing properties for polymer blends.[10][11]

Experimental Protocols

The following protocols provide a framework for the synthesis, isomerization, and analysis of the title compounds.

Protocol 1: Synthesis of endo-5-Norbornene-2,3-dicarboxylic Anhydride (Kinetic Product)

-

Reactant Preparation: In a fume hood, add 10.0 g of maleic anhydride and 30 mL of ethyl acetate to a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Reaction: While stirring, add 10 mL of freshly cracked cyclopentadiene (prepared by the thermal retro-Diels-Alder of dicyclopentadiene) dropwise. The reaction is exothermic. Control the temperature with a cool water bath if necessary.

-

Crystallization: After the addition is complete, stir the mixture for 30 minutes at room temperature. The endo-anhydride product will precipitate as a white solid.

-

Isolation: Cool the flask in an ice bath for 15 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crystals with two small portions of cold petroleum ether to remove any unreacted starting material. Allow the product to air dry.

-

Characterization: Determine the yield and melting point (~165 °C). Confirm the structure using ¹H NMR.

Protocol 2: Isomerization to exo-5-Norbornene-2,3-dicarboxylic Anhydride (Thermodynamic Product)

-

Setup: Place 5.0 g of the purified endo-anhydride from Protocol 1 into a 50 mL round-bottom flask.

-

Thermal Isomerization: Heat the flask in a sand bath or oil bath to 190-200 °C. The solid will melt. Maintain this temperature for 60-90 minutes.

-

Cooling and Purification: Allow the flask to cool to room temperature. The molten liquid will solidify. The crude exo-anhydride can be purified by recrystallization from a suitable solvent like toluene.

-

Characterization: Determine the yield and melting point (~143 °C).[9] Confirm the structure using ¹H NMR and compare the spectra to the endo starting material, noting the characteristic downfield shift of the H2/H3 protons.

Protocol 3: Hydrolysis to 2,3-Norbornanedicarboxylic Acids

-

Hydrolysis: To a flask containing 4.0 g of either the pure endo- or exo-anhydride, add 50 mL of water and a few boiling chips.

-

Heating: Heat the suspension to boiling with stirring. The anhydride will slowly dissolve as it hydrolyzes to the diacid. Continue heating for 10-15 minutes until a clear solution is obtained.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the dicarboxylic acid.

-

Isolation: Collect the crystalline diacid product by vacuum filtration, wash with a small amount of cold water, and allow it to dry.

-

Characterization: Determine the melting point and confirm the structure via IR spectroscopy (noting the appearance of a broad O-H stretch and the shift in the C=O stretch) and NMR.

Caption: Experimental workflow for isomer synthesis and analysis.

Conclusion

The endo and exo isomers of this compound represent a classic case study in stereochemistry and reaction control. The ability to selectively synthesize either the kinetic (endo) or thermodynamic (exo) product through the Diels-Alder reaction is a powerful tool in organic chemistry. The distinct properties and reactivity profiles of these isomers, driven by their fixed spatial arrangements, have made them indispensable building blocks in modern materials science and pharmaceutical synthesis. A thorough understanding of their synthesis, characterization, and stereochemically dependent behavior is essential for leveraging their full potential in advanced applications.

References

- 1. www2.latech.edu [www2.latech.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solved Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic | Chegg.com [chegg.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Norbornene-2,3-dicarboxylic Anhydride|For Research [benchchem.com]

- 11. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

chemical structure and nomenclature of 2,3-Norbornanedicarboxylic Acid

An In-depth Technical Guide to 2,3-Norbornanedicarboxylic Acid: Structure, Synthesis, and Applications

This guide provides an in-depth technical exploration of this compound, a saturated bicyclic compound whose rigid framework and rich stereochemistry make it a valuable building block for researchers, scientists, and drug development professionals. We will move beyond simple definitions to explore the causality behind its synthesis, the critical nuances of its stereoisomers, and its applications in advanced materials and pharmaceuticals.

Core Molecular Structure and Nomenclature

This compound is the saturated derivative of the more commonly synthesized 5-norbornene-2,3-dicarboxylic acid. Its formal IUPAC name is bicyclo[2.2.1]heptane-2,3-dicarboxylic acid .[1][2] The foundation of this molecule is the norbornane skeleton, a bridged ring system consisting of a cyclohexane ring bridged between carbons 1 and 4 by a methylene group (C7). This strained, bicyclic structure is not planar and imparts significant rigidity to any larger molecule or polymer it is incorporated into.

The Defining Feature: Stereoisomerism

The true complexity and utility of this compound lie in its stereochemistry. The placement of the two carboxylic acid groups on carbons 2 and 3 gives rise to several distinct isomers, whose properties and reactivity differ significantly.

-

Endo vs. Exo : This terminology is specific to bridged ring systems and is crucial for understanding reactivity. A substituent is designated endo if it is on the same side as the longest bridge (in this case, the two-carbon C5-C6 bridge) and syn to the one-carbon C7 bridge. Conversely, a substituent is exo if it is on the opposite side of the longest bridge and anti to the C7 bridge.[3] In general, the exo face is less sterically hindered, making exo isomers often more reactive in subsequent reactions.[4]

-

Cis vs. Trans : This describes the relative orientation of the two carboxylic acid groups. In cis isomers, both groups are on the same face of the cyclopentane ring (both endo or both exo). In the trans isomer, they are on opposite faces (one endo, one exo).

These descriptors combine to define the primary stereoisomers of this compound.

Synthesis and Isomer Control: A Tale of Two Products

The synthesis of this compound is a classic two-step process that beautifully illustrates the principles of kinetic versus thermodynamic control. The target molecule is typically obtained by hydrogenating its unsaturated precursor, 5-norbornene-2,3-dicarboxylic acid (or its anhydride).

Step 1: The Diels-Alder Reaction (Kinetic vs. Thermodynamic Control)

The cornerstone of the synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (the diene) and an activated dienophile.

-

Kinetic Product (endo) : When cyclopentadiene reacts with maleic anhydride or maleic acid, the reaction kinetically favors the formation of the cis-endo isomer.[5] This preference is not based on the stability of the final product but on the stability of the transition state. Stabilizing secondary orbital interactions between the p-orbitals of the developing dienophile and the diene's π-system lower the activation energy for the endo pathway.[4]

-

Thermodynamic Product (exo) : The exo isomer is sterically less hindered and therefore thermodynamically more stable.[4][6] The kinetically formed endo product can be converted to the more stable exo isomer through heating or base catalysis, which allows the reaction to equilibrate.[7][8]

-

Trans Isomer Synthesis : To synthesize the trans isomer, a different dienophile is required. The reaction of cyclopentadiene with fumaric acid, the trans isomer of maleic acid, yields trans-5-norbornene-2,3-dicarboxylic acid directly, as the Diels-Alder reaction is stereospecific.[9][10]

Step 2: Hydrogenation

To obtain the saturated this compound, the double bond of the 5-norbornene precursor is reduced. This is typically achieved through catalytic hydrogenation, for example, using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. This step does not affect the stereochemistry at the C2 and C3 positions.

Experimental Protocols & Characterization

Trustworthy protocols are self-validating. The following methodologies are standard and provide clear checkpoints for verification.

Protocol: Synthesis of cis-endo-5-Norbornene-2,3-dicarboxylic Anhydride

-

Preparation of Cyclopentadiene : Dicyclopentadiene is placed in a distillation apparatus and heated to ~170-200 °C.[9] It undergoes a retro-Diels-Alder reaction to crack into cyclopentadiene monomer, which is collected by distillation (boiling point ~41 °C). The receiving flask should be cooled in an ice bath. Causality: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature, so it must be freshly prepared and used immediately.

-

Diels-Alder Reaction : A solution of maleic anhydride in a suitable solvent (e.g., ethyl acetate) is prepared in a round-bottom flask equipped with a stir bar.

-

The freshly distilled cyclopentadiene is added dropwise to the maleic anhydride solution while stirring. The reaction is exothermic.

-

After the addition is complete, the mixture is stirred for a period (e.g., 1 hour) at room temperature to ensure complete reaction.

-

The product often precipitates from the solution. It can be collected by vacuum filtration, washed with a cold non-polar solvent (e.g., petroleum ether) to remove any unreacted starting material, and dried.

Physicochemical and Spectroscopic Data

The identity and purity of each isomer must be confirmed analytically. NMR spectroscopy is the most powerful tool for distinguishing between stereoisomers.

Table 1: Properties of this compound and its Precursor

| Compound Name | Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | General | 1724-08-9[1][11][12] | C₉H₁₂O₄ | 184.19[1][12] | ~150[13] |

| 5-Norbornene-2,3-dicarboxylic Acid | cis-endo | 3853-88-1 | C₉H₁₀O₄ | 182.17 | - |

| 5-Norbornene-2,3-dicarboxylic Acid | cis-exo | - | C₉H₁₀O₄ | 182.17 | - |

| 5-Norbornene-2,3-dicarboxylic Acid | trans | 1200-88-0[14] | C₉H₁₀O₄ | 182.17 | - |

| 5-Norbornene-2,3-dicarboxylic Anhydride | cis-endo | 129-64-6 | C₉H₈O₃ | 164.16 | 164-165 |

| 5-Norbornene-2,3-dicarboxylic Anhydride | cis-exo | 2746-19-2[15] | C₉H₈O₃ | 164.16 | 140-143 |

Note: Properties can vary based on purity and experimental conditions.

Spectroscopic Characterization

-

¹H NMR Spectroscopy : The chemical shifts of the protons at C2 and C3 are highly diagnostic. In the anhydride precursor, the signal for these protons in the exo isomer is shifted downfield by approximately 0.5 ppm compared to the endo isomer.[5] This difference allows for clear identification and quantification of isomer ratios.

-

¹³C NMR Spectroscopy : The carbon of the methylene bridge (C7) provides a key distinguishing signal. There is a significant chemical shift difference for C7 between the endo and exo isomers.[5]

-

Infrared (IR) Spectroscopy : IR is excellent for confirming the presence of the dicarboxylic acid functionality. A very broad absorption is observed from approximately 2400-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[10] A strong, sharp absorption for the C=O stretch appears around 1700 cm⁻¹.[10]

Field-Proven Applications

The unique, rigid structure of this compound and its derivatives makes them highly valuable in materials science and medicinal chemistry.

Polymer Chemistry

The norbornane backbone provides exceptional thermal stability, mechanical strength, and high glass transition temperatures to polymers.[15][16]

-

Monomers for Advanced Polymers : Derivatives of norbornanedicarboxylic acid are used as monomers in both Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization.[17][18]

-

Reactivity Insight : The exo isomer is generally the preferred monomer in polymerization. Its higher reactivity leads to more efficient incorporation into polymer chains and higher molecular weights compared to the endo isomer.[6][19] This is a critical consideration for polymer chemists designing materials with specific properties.

Drug Development and Organic Synthesis

The rigid scaffold allows for the precise three-dimensional positioning of functional groups, a key principle in rational drug design.[20]

-

Pharmaceutical Intermediates : The anhydride and imide derivatives of the norbornene precursor are key intermediates in the synthesis of antipsychotic drugs like lurasidone and tandospirone.[7][20]

-

Bioactive Scaffolds : The norbornane structure has been incorporated into various compounds investigated for their therapeutic potential, including anticancer agents.[21][22] Its rigidity helps in designing molecules that can fit specifically into the active sites of biological targets.

Conclusion

This compound is more than a simple cyclic molecule; it is a masterclass in stereochemical control and a versatile platform for innovation. Understanding the kinetic preference for the endo isomer in its synthesis and the thermodynamic stability of the exo isomer is fundamental to harnessing its potential. For polymer scientists, this knowledge allows for the creation of robust, high-performance materials. For medicinal chemists, the rigid norbornane scaffold offers a reliable framework for designing the next generation of targeted therapeutics. As the demand for advanced materials and complex pharmaceuticals grows, the importance of foundational building blocks like this compound will only increase.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound | C9H12O4 | CID 99835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. endo–exo isomerism - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 7. www2.latech.edu [www2.latech.edu]

- 8. EP1669342A1 - Method of separating stereoisomers of norbornene, dicarboxylic acid having norbornane structure, or derivative thereof - Google Patents [patents.google.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. Lab Report on Synthesis of trans-5-norbornene-2.3-dicarboxylic acid from fumaric acid and cyclopentadiene [art-xy.com]

- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | 1724-08-9 [chemicalbook.com]

- 13. This compound CAS#: 1724-08-9 [amp.chemicalbook.com]

- 14. 5-Norbornene-2-endo,3-exo-dicarboxylic acid | C9H10O4 | CID 12553357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. scimedpress.com [scimedpress.com]

- 17. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. 5-Norbornene-2,3-dicarboxylic Anhydride|For Research [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. HYBRIDS OF OLEANOLIC ACID WITH NORBORNENE-2,3-DICARBOXIMIDE-N- CARBOXYLIC ACIDS AS POTENTIAL ANTICANCER AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Norbornanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Norbornanedicarboxylic acid, a saturated bicyclic dicarboxylic acid, presents a unique structural scaffold that has garnered significant interest in various fields, including polymer chemistry and medicinal chemistry. Its rigid norbornane framework, combined with the stereochemical possibilities of the two carboxylic acid groups, gives rise to distinct isomers with unique properties. This guide provides a comprehensive overview of the physical and chemical properties of the primary stereoisomers of this compound: the endo and exo forms. Understanding these properties is crucial for the effective application of these molecules in research and development.

The synthesis of this compound typically proceeds through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, which primarily yields the endo isomer of the unsaturated precursor, cis-5-norbornene-2,3-dicarboxylic anhydride. This intermediate can then be hydrolyzed and subsequently hydrogenated to produce the saturated dicarboxylic acids. The endo isomer can also be converted to the thermodynamically more stable exo isomer through thermal isomerization.[1]

This document will delve into the distinct physical and chemical characteristics of both the endo and exo isomers, provide detailed experimental protocols for their synthesis and characterization, and discuss their reactivity and potential applications.

Stereoisomers of this compound

The stereochemistry of the carboxylic acid groups relative to the bicyclic ring system defines the endo and exo isomers. This structural difference significantly influences their physical and chemical properties.

Caption: Synthesis and interconversion pathway of endo and exo-2,3-Norbornanedicarboxylic Acid.

Physical Properties

| Property | endo-2,3-Norbornanedicarboxylic Acid | exo-2,3-Norbornanedicarboxylic Acid | cis-5-Norbornene-endo-2,3-dicarboxylic acid | cis-5-Norbornene-exo-2,3-dicarboxylic acid |

| Molecular Formula | C₉H₁₂O₄[2] | C₉H₁₂O₄[3] | C₉H₁₀O₄[4] | C₉H₁₀O₄[5] |

| Molecular Weight | 184.19 g/mol [2] | 184.19 g/mol [3] | 182.17 g/mol [4] | 182.17 g/mol [5] |

| Melting Point | Not definitively reported | Not definitively reported | 175 °C (dec.)[4] | 145 °C[5] |

| Solubility | Soluble in Methanol[6] | Information not readily available | Information not readily available | Information not readily available |

| pKa (predicted) | pKa₁: ~3.9, pKa₂: ~5.4 | pKa₁: ~4.0, pKa₂: ~5.5 | pKa₁: ~3.91 (predicted)[7] | Information not readily available |

Chemical Properties and Reactivity